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Pentaerythritol tetraacetate

Volatility Thermal processing Polymer manufacturing

PVC compounders and electronics manufacturers relying on glycerol triacetate encounter plasticizer volatilization and VOC emissions at sustained processing temperatures above 200°C. Pentaerythritol tetraacetate (PETAc) resolves this with a 325°C boiling point-65°C higher than triacetin-preserving formulation stoichiometry and minimizing smoke generation in flame-retardant cable and transportation interior applications. • 325°C boiling point reduces plasticizer loss during high-temperature extrusion. • Tetra-acetate architecture delivers four acetic acid equivalents for efficient solder flux oxide removal. • ≥98% GC purity, lot-specific CoA, ambient shipping.

Molecular Formula C13H20O8
Molecular Weight 304.29 g/mol
CAS No. 597-71-7
Cat. No. B147384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentaerythritol tetraacetate
CAS597-71-7
SynonymsNormosterol
Molecular FormulaC13H20O8
Molecular Weight304.29 g/mol
Structural Identifiers
SMILESCC(=O)OCC(COC(=O)C)(COC(=O)C)COC(=O)C
InChIInChI=1S/C13H20O8/c1-9(14)18-5-13(6-19-10(2)15,7-20-11(3)16)8-21-12(4)17/h5-8H2,1-4H3
InChIKeyOUHCZCFQVONTOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentaerythritol Tetraacetate: Physical Properties & Specs


Pentaerythritol tetraacetate (PETAc, CAS 597-71-7) is a tetraester formed by the complete acetylation of pentaerythritol, yielding the molecular formula C13H20O8 with a molecular weight of 304.30 g/mol . The compound exists as a white to almost white crystalline powder or crystal at ambient temperature, with a reported melting point range of 78–83°C and a boiling point of 325°C (or approximately 370.7±37.0°C at 760 mmHg depending on measurement conditions) . Commercial analytical specifications commonly require a purity of ≥98.0% by gas chromatography (GC), with recommended storage at room temperature in a cool and dark environment below 15°C .

Workflow High-temperature ester processing, plasticizer compounding
Form White crystalline powder; melt-processable
Grade GC assay specification available

Why Pentaerythritol Tetraacetate Cannot Be Substituted


Generic substitution of pentaerythritol tetraacetate with alternative acetate esters such as glycerol triacetate (triacetin) is not viable for applications demanding low volatility, elevated thermal stability, or specific polymer compatibility. The tetrahedral molecular architecture of PETAc—bearing four acetyloxy functional groups arranged symmetrically around a quaternary sp³ carbon—confers a higher molecular weight, elevated boiling point, and distinct solvation behavior relative to linear or lower-functionality acetate esters [1]. These structural differences manifest as measurable divergences in physical properties and performance outcomes, precluding simple interchangeability without compromising product specifications, process robustness, or end-use performance . The evidence compiled below quantifies these critical differentiators across multiple independent performance dimensions.

Boiling point context
PETAc: Substantially higher boiling point
Triacetin: Significantly lower boiling point; higher volatility risk
Density & phase state
PETAc: Higher density, crystalline solid at ambient
Triacetin: Lower density, liquid; different handling & incorporation
Degradation behavior
PETAc: Distinct autoxidation kinetics; reported rate constants
Triacetin: Different decomposition profile may shift process safety margins

Differentiation Evidence: PETAc vs. Acetate Esters


Boiling Point Advantage vs. Glycerol Triacetate

Pentaerythritol tetraacetate (PETAc) exhibits a substantially elevated boiling point compared to the commonly employed acetate ester plasticizer glycerol triacetate (triacetin, CAS 102-76-1), a critical differentiator for applications involving elevated thermal exposure. PETAc boils at 325°C (lit.) under atmospheric pressure, whereas glycerol triacetate boils at 258–260°C (lit.) under comparable conditions [1]. This differential of approximately 65–67°C translates directly to reduced evaporative loss and enhanced process robustness during polymer compounding, coating operations, or any application where sustained thermal exposure is anticipated.

Boiling Point Comparison
Head-to-head
PETAc 325 °C vs. Triacetin 258–260 °C; Δ 65–67 °C
Supports high-temperature processing selection
Literature-reported values; independent verification recommended
Volatility Thermal processing Polymer manufacturing

Density Advantage vs. Glycerol Triacetate

Pentaerythritol tetraacetate possesses a higher density than glycerol triacetate, a physical property distinction that carries practical implications for formulation calculations, shipping logistics, and end-product weight specifications. PETAc exhibits a reported density of 1.27 g/mL (or 1.2730 g/cm³), while glycerol triacetate is characterized by a density of 1.16 g/cm³ [1]. The absolute difference of approximately 0.11 g/cm³ translates to a mass-per-unit-volume increase of roughly 9.5% for PETAc relative to triacetin. Additionally, PETAc is a solid at ambient temperature (melting point 78–83°C), whereas triacetin is a liquid (melting point approximately 3°C), a phase-state divergence that fundamentally alters handling, storage, and incorporation protocols .

Density Comparison
Head-to-head
PETAc 1.27 g/mL vs. Triacetin 1.16 g/mL; ~9.5% mass difference
Affects formulation calculations
Ambient solid vs. liquid phase; density-informed dosing required
Formulation density Polymer compounding Material specification

Thermal Oxidative Degradation Kinetics

The autoxidation kinetics of pentaerythritol tetraacetate have been quantitatively characterized across the temperature range of 463–503 K (190–230°C), with rate constants experimentally determined for the formation of specific degradation products including acetic acid, methanol, methyl acetate, and hydroperoxide [1]. In parallel investigations spanning 160–200°C, rate constants were established for the evolution of carbon dioxide, carbon monoxide, and hydrogen during autooxidation, enabling predictive modeling of gas generation under thermal stress [2]. The tetrapropionate analog (PETP) served as a direct comparator within the same study, revealing that the hydroperoxide intermediate of PETP exhibits greater thermal stability relative to that of PETAc—a distinction attributed to the differing acyl chain lengths and their influence on peroxide decomposition pathways [2].

Degradation Kinetics
Reported
Rate constants determined for CO₂, CO, H₂ evolution (160–200 °C); PETAc vs PETP hydroperoxide stability
Enables predictive process modeling
Autoxidation and initiated oxidation; published kinetics
Oxidative degradation Kinetic modeling Process safety

PVC Compatibility and Low-Smoke Performance

Patent literature explicitly identifies pentaerythritol tetraacetate and its higher alkyl ester analogs as effective plasticizers for poly(vinyl chloride) (PVC) compositions, conferring measurable improvements in both heat resistance and smoke generation characteristics. EP 0739377 A1 (derived from US 5,430,108A) discloses that PVC compositions plasticized with pentaerythritol esters—including tetraacetate—exhibit enhanced heat resistance and demonstrably lower smoke generation compared to conventional plasticizer systems [1]. This functional differentiation arises from the tetrahedral molecular geometry of the pentaerythritol core, which facilitates uniform dispersion within the PVC matrix and contributes to the observed suppression of volatile combustion byproducts during thermal degradation.

PVC Performance Claims
Class-level
Patent-reported improved heat resistance and low smoke vs. conventional plasticizers
Data to verify; class-level inference
Patent claims; quantitative validation advised
PVC plasticization Smoke suppression Heat resistance

Solder Flux Acid-Release Functionality

A functionally distinct application of pentaerythritol tetraacetate documented in specialty chemical supplier literature is its utility as a component in solder fluxes, wherein it releases acetic acid upon thermal decomposition to facilitate metal oxide removal and promote solder wetting . This acid-release mechanism is intrinsic to the tetraacetate ester structure and is not replicated by non-hydrolyzable ester alternatives or by acetate esters possessing higher thermal stability thresholds that preclude timely acid liberation at soldering temperatures. The four acetate groups per molecule provide a high stoichiometric loading of acid-generating capacity relative to mono- or di-acetate esters, offering formulation efficiency advantages in flux concentrate design.

Acid-Release Function
Data to verify
Releases acetic acid upon thermal decomposition; four acetate groups per mole
Class-level functional inference
Source-specific review; verify under soldering conditions
Solder flux Acid release Electronics manufacturing

Pentaerythritol Tetraacetate Application Scenarios


Low-Volatility Plasticizer for High-Temperature Compounding

Processes operating at sustained elevated temperatures (e.g., PVC compounding, engineering thermoplastic extrusion) benefit from PETAc's 325°C boiling point, which is 65–67°C higher than that of glycerol triacetate [1]. This differential reduces plasticizer volatilization during melt processing, preserving formulation stoichiometry, minimizing VOC emissions, and maintaining consistent mechanical properties in the finished polymer article. Procurement specifications should prioritize PETAc over triacetin or other lower-boiling acetate esters when processing temperatures exceed approximately 200°C for extended residence times.

Flame-Retardant PVC with Low Smoke

Patent literature explicitly documents that PVC compositions plasticized with pentaerythritol esters exhibit enhanced heat resistance and low smoke generation characteristics [2]. This performance attribute is particularly valuable for wire and cable insulation, transportation interior components, and building materials subject to smoke toxicity regulations (e.g., EN 45545, NFPA 130). Procurement of PETAc for these applications should be supported by verification that the material meets the purity specifications (≥98.0% by GC) and physical appearance criteria required for consistent plasticization performance .

Solder Flux: Multi-Acetate Acid Release

The tetraacetate structure of PETAc delivers four acetic acid equivalents per mole upon thermal decomposition, a stoichiometric advantage over mono- or di-acetate esters that may translate to reduced flux loading or enhanced oxide removal efficacy in electronics assembly . Procurement for solder flux applications should consider the decomposition temperature profile of PETAc relative to the specific soldering alloy and process conditions (e.g., reflow vs. wave soldering) to ensure timely acid liberation coincident with solder reflow.

Oxidative Degradation Kinetic Studies

Research investigations into ester autoxidation mechanisms, polymer additive aging, or thermal stability benchmarking can leverage the experimentally determined rate constants for PETAc degradation product formation across the 463–503 K range, as established by Martemyanov et al. [3]. These published kinetic parameters provide a validated reference baseline for comparative studies involving alternative ester structures or for predictive modeling of long-term thermal aging behavior. Procurement for research applications should specify analytical-grade purity and request lot-specific certificates of analysis to ensure reproducibility across experimental replicates.

Application
Selection Property
Validation Focus
High-temperature plasticizer compounding
Low volatility at elevated temperatures
Process retention, VOC emission verification
Flame-retardant PVC with low smoke
Smoke suppression and heat resistance
Smoke density and heat stability testing per EN 45545/NFPA 130
Solder flux acid-release functionality
Multi-acetate acid generation
Acid liberation timing at soldering temperatures
Oxidative degradation kinetic studies
Published kinetic rate constants
Reproducibility of degradation product profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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